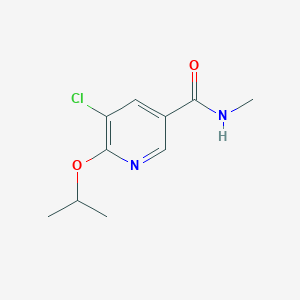
5-chloro-N-methyl-6-propan-2-yloxypyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-N-methyl-6-propan-2-yloxypyridine-3-carboxamide, also known as SNS-032, is a synthetic small molecule inhibitor that has been studied for its potential therapeutic applications in cancer treatment. It was first synthesized in 2005 by Sunesis Pharmaceuticals and has since undergone extensive research to understand its mechanism of action and potential benefits.
Mecanismo De Acción
5-chloro-N-methyl-6-propan-2-yloxypyridine-3-carboxamide works by binding to the ATP-binding site of CDKs, preventing their activity and inhibiting cell cycle progression. It has been shown to have selectivity for CDK9, which is involved in the transcription of genes involved in cancer cell survival and proliferation.
Biochemical and Physiological Effects
Studies have shown that 5-chloro-N-methyl-6-propan-2-yloxypyridine-3-carboxamide can induce apoptosis (cell death) in cancer cells and inhibit tumor growth in animal models. It has also been shown to have anti-inflammatory effects and may have potential applications in treating autoimmune diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 5-chloro-N-methyl-6-propan-2-yloxypyridine-3-carboxamide is its selectivity for CDK9, which makes it a potentially useful tool for studying the role of CDKs in cancer and other diseases. However, its low solubility in water can make it difficult to work with in lab experiments.
Direcciones Futuras
There are several potential future directions for research on 5-chloro-N-methyl-6-propan-2-yloxypyridine-3-carboxamide. One area of interest is its potential applications in combination with other cancer therapies, such as chemotherapy or radiation. It may also be useful to study its effects on specific types of cancer, such as breast or lung cancer. Additionally, further research is needed to understand its potential applications in treating autoimmune diseases and other inflammatory conditions.
Métodos De Síntesis
The synthesis of 5-chloro-N-methyl-6-propan-2-yloxypyridine-3-carboxamide involves several steps, including the reaction of 2-chloronicotinic acid with methylamine to form 2-chloro-6-methylpyridine-3-carboxamide, which is then reacted with propylene oxide to form 5-chloro-N-methyl-6-propan-2-yloxypyridine-3-carboxamide. The final product is obtained through purification and isolation steps.
Aplicaciones Científicas De Investigación
5-chloro-N-methyl-6-propan-2-yloxypyridine-3-carboxamide has been studied for its potential therapeutic applications in cancer treatment. Specifically, it has been shown to inhibit the activity of cyclin-dependent kinases (CDKs), which are enzymes involved in cell cycle regulation. CDKs are often overactive in cancer cells, leading to uncontrolled cell proliferation. By inhibiting CDK activity, 5-chloro-N-methyl-6-propan-2-yloxypyridine-3-carboxamide has the potential to slow or stop cancer cell growth.
Propiedades
IUPAC Name |
5-chloro-N-methyl-6-propan-2-yloxypyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O2/c1-6(2)15-10-8(11)4-7(5-13-10)9(14)12-3/h4-6H,1-3H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEHMRAOILUHSLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=N1)C(=O)NC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

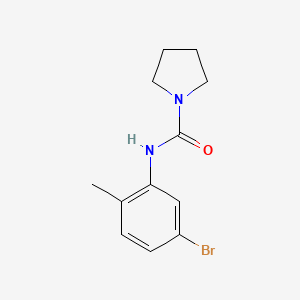
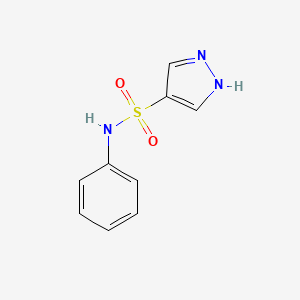
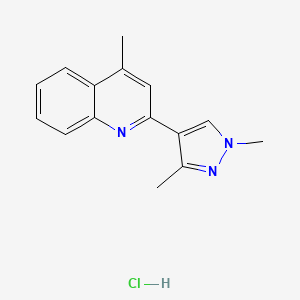
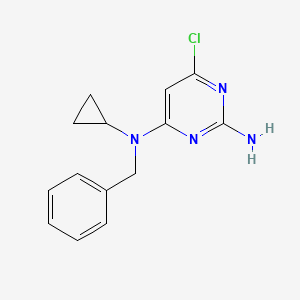
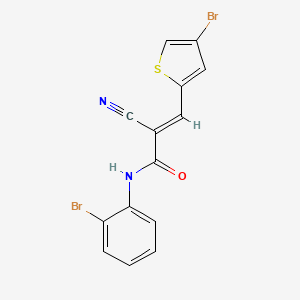
![N-carbamoyl-2-[2-(2-phenylethyl)pyrrolidin-1-yl]acetamide](/img/structure/B7530151.png)
![4-bromo-N-cyclopropyl-N-[(5-methylfuran-2-yl)methyl]-1H-pyrrole-2-carboxamide](/img/structure/B7530153.png)
![1-[1-[(5-Chlorothiadiazol-4-yl)methyl]piperidin-4-yl]imidazolidin-2-one](/img/structure/B7530159.png)
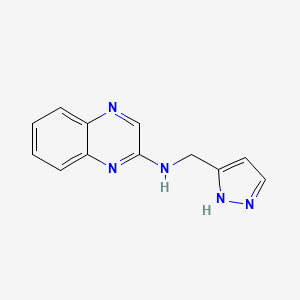
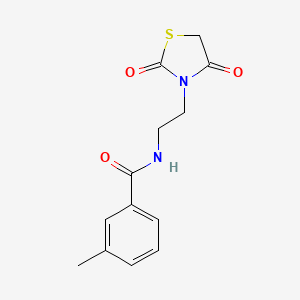
![3-Chloro-N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)ethyl]benzamide](/img/structure/B7530180.png)
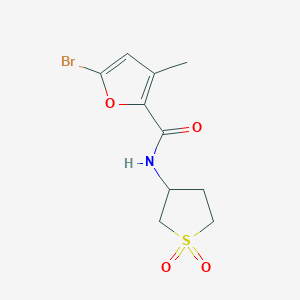
![1-[[4-(2,5-Dimethylthiophen-3-yl)-1,3-thiazol-2-yl]methyl]pyrrolidine-2,5-dione](/img/structure/B7530189.png)
![3-[(5-cyanopyridin-2-yl)amino]-N-cyclohexylpropanamide](/img/structure/B7530200.png)